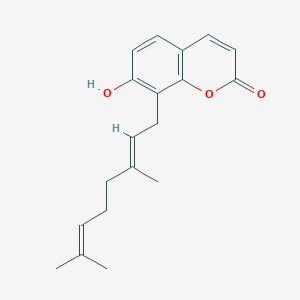

8-Geranylumbelliferone

Description

Properties

IUPAC Name |

8-[(2E)-3,7-dimethylocta-2,6-dienyl]-7-hydroxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22O3/c1-13(2)5-4-6-14(3)7-10-16-17(20)11-8-15-9-12-18(21)22-19(15)16/h5,7-9,11-12,20H,4,6,10H2,1-3H3/b14-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPMKRRUDQIKGNH-VGOFMYFVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCC1=C(C=CC2=C1OC(=O)C=C2)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/CC1=C(C=CC2=C1OC(=O)C=C2)O)/C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201151248 | |

| Record name | 8-[(2E)-3,7-Dimethyl-2,6-octadien-1-yl]-7-hydroxy-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201151248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23660-05-1 | |

| Record name | 8-[(2E)-3,7-Dimethyl-2,6-octadien-1-yl]-7-hydroxy-2H-1-benzopyran-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23660-05-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-[(2E)-3,7-Dimethyl-2,6-octadien-1-yl]-7-hydroxy-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201151248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Enzymatic Synthesis Methods

Prenyltransferase-Mediated Geranylation

The enzymatic synthesis of 8-GU relies on prenyltransferases (PTs), which catalyze the transfer of a geranyl group from geranyl diphosphate (GPP) to umbelliferone. The lemon-derived enzyme ClPT1 (Citrus limon prenyltransferase 1) has been identified as a key catalyst for this reaction. ClPT1 is a membrane-bound protein localized in the plastids, and its recombinant form, expressed in yeast (Saccharomyces cerevisiae), demonstrates high specificity for umbelliferone at the 8th position.

Reaction Conditions and Yield

- Substrates : Umbelliferone (1 mM) and geranyl diphosphate (2 mM)

- Buffer : 50 mM Tris-HCl (pH 7.5) with 10 mM MgCl₂

- Temperature : 30°C

- Reaction Time : 60 minutes

- Product Yield : 13 ± 1 nmol·h⁻¹·mg⁻¹ of protein for 8-GU, with trace amounts (0.9 ± 1 nmol·h⁻¹·mg⁻¹) of 6-geranylumbelliferone (6-GU) as a side product.

The enzyme’s regioselectivity is attributed to its active site architecture, which favors geranylation at the 8th position over the 6th position. Ultracentrifugation studies confirm that ClPT1 is integral to microsomal membranes, requiring detergent solubilization for purification.

Extraction from Natural Sources

Isolation from Paramignya trimera

8-GU is natively produced in Paramignya trimera, a plant in the Rutaceae family. The extraction protocol involves multi-step solvent partitioning and chromatographic purification:

Stepwise Extraction Process

- Ethanol Extraction : Dried stems (5.0 kg) are macerated in ethanol (18 L × 3) at room temperature for one week, yielding a crude extract (780 g).

- Solvent Partitioning : The ethanol extract is partitioned sequentially with dichloromethane (CH₂Cl₂) to obtain a CH₂Cl₂-soluble fraction (218.1 g).

- Silica Gel Vacuum Liquid Chromatography (VLC) : The CH₂Cl₂ fraction is separated using a gradient of n-hexane/acetone (20:1 to 2:1) and CHCl₃/MeOH (20:1 to 5:1), yielding eight subfractions (MC-1 to MC-8).

- High-Performance Liquid Chromatography (HPLC) : Subfraction MC-4-1-7 (2.1 g) is purified via silica gel column chromatography with dichloromethane/ethyl acetate (40:1), yielding 8-GU (300 mg, >95% purity).

Phytochemical Profile of Paramignya trimera

Table 1 lists key coumarins isolated alongside 8-GU, highlighting structural diversity within the plant:

| Compound Name | Molecular Formula | Molecular Weight | Prenylation Position |

|---|---|---|---|

| Ostruthin | C₁₉H₂₂O₃ | 298.38 | 6 |

| 8-Geranylumbelliferone | C₁₉H₂₂O₃ | 298.38 | 8 |

| Anisocoumarine E | C₁₉H₂₂O₄ | 314.37 | - |

| Demethylsuberosin | C₁₄H₁₄O₃ | 230.26 | - |

Table 1: Prenylated and non-prenylated coumarins isolated from P. trimera.

Chemical Synthesis Strategies

Challenges in Chemical Geranylation

Chemical synthesis of 8-GU faces hurdles due to the reactivity of the geranyl group and the need for regioselective coupling. While enzymatic methods dominate, preliminary studies suggest Friedel-Crafts alkylation as a potential route:

Proposed Reaction Scheme

- Activation of Geraniol : Geraniol is converted to geranyl bromide using PBr₃.

- Electrophilic Substitution : Umbelliferone undergoes alkylation at the 8th position in the presence of Lewis acids (e.g., AlCl₃).

- Purification : Column chromatography with silica gel and ethyl acetate/hexane mixtures.

However, this method suffers from low regioselectivity (<30% 8-GU yield) and side reactions at the 6th position, necessitating further optimization.

Optimization of Production Yields

Enhancing Enzymatic Efficiency

Recombinant protein engineering and substrate modulation improve ClPT1 activity:

Key Parameters

- pH Optimum : 7.5–8.0 (Tris-HCl buffer).

- Cofactor Requirement : Mg²⁺ (10 mM) enhances GPP binding by 40%.

- Temperature Stability : Activity halves at 40°C due to protein denaturation.

Yeast Expression Systems

Heterologous expression in Pichia pastoris increases ClPT1 yield to 15 mg·L⁻¹, compared to 5 mg·L⁻¹ in S. cerevisiae. Codon optimization and fed-batch fermentation further elevate productivity.

Analytical Characterization

Spectroscopic Identification

8-GU is characterized by NMR and mass spectrometry:

¹H NMR (CDCl₃, 300 MHz)

- δ 7.64 (1H, d, J = 9.4 Hz, H-4)

- δ 7.22 (1H, d, J = 8.5 Hz, H-5)

- δ 6.85 (1H, d, J = 8.5 Hz, H-6)

- δ 5.33 (1H, dd, J = 7.2, 6.3 Hz, geranyl H-2′)

- δ 1.83 (3H, br s, geranyl CH₃).

ESI-MS Data

- m/z 321.1 [M + Na]⁺

- m/z 297.1 [M − H]⁻.

Chemical Reactions Analysis

Biosynthetic Prenylation

8-Geranylumbelliferone is biosynthesized via geranylation of umbelliferone (7-hydroxycoumarin) by membrane-bound aromatic prenyltransferases (PTs). Key enzymatic systems include:

ClPT1 from *Citrus limon *

-

Reaction : Catalyzes C-geranylation at position 8 of umbelliferone using geranyl diphosphate (GPP) as the prenyl donor .

-

Kinetics :

Substrate Kₘ (µM) Vₘₐₓ (nmol·h⁻¹·mg⁻¹) Umbelliferone 6.1 ± 0.3 13 ± 1 GPP 4.8 ± 0.6 13 ± 1 -

Specificity : Minor production of 6-geranylumbelliferone (6GU) (0.9 ± 1 nmol·h⁻¹·mg⁻¹) .

MePT1 from *Murraya exotica *

-

Reaction : Generates 8-geranylumbelliferone (major) and 6-geranylumbelliferone (minor), with trace 7-O-geranylated product .

-

Regioselectivity : Demonstrates dual C-/ O-prenylation capability, a rare feature among plant PTs .

Substrate Flexibility

Recombinant ClPT1 accepts structurally diverse coumarins for geranylation :

| Prenyl Acceptor | Major Product | Yield (nmol·h⁻¹·mg⁻¹) |

|---|---|---|

| Umbelliferone | 8-Geranylumbelliferone | 13 ± 1 |

| Esculetin | 8-Geranylesculetin | 9 ± 2 |

| 5-Methoxyumbelliferone | 8-Geranyl-5-methoxycoumarin | 7 ± 1 |

Inhibition of Survival Pathways

8-Geranylumbelliferone modulates TNF-induced signaling by:

-

Blocking IκB kinase (IKK) phosphorylation, preventing NF-κB activation .

-

Enhancing RIPK1/RIPK3-dependent necroptosis in FADD-deficient cancer cells .

Synthetic Modifications

While direct synthetic routes to 8-geranylumbelliferone are less documented, analogous coumarin reactions suggest potential strategies:

Stability Under Extraction Conditions

8-Geranylumbelliferone retains integrity during subcritical butane extraction and UHPLC analysis, confirming resistance to thermal/oxidative degradation .

Comparative Reactivity

| Compound | Prenylation Site | Biological Activity |

|---|---|---|

| 8-Geranylumbelliferone | C-8 | TNF/necroptosis modulation |

| Ostruthin | C-7 | Antifungal |

| Auraptene | O-7 | Anti-inflammatory |

Scientific Research Applications

Chemistry: It serves as a precursor for synthesizing other bioactive compounds.

Biology: The compound has been investigated for its role in plant defense mechanisms and its potential as a natural pesticide.

Industry: It is used in the production of fragrances and flavors due to its aromatic properties.

Mechanism of Action

The mechanism by which 8-Geranylumbelliferone exerts its effects involves the activation of specific signaling pathways. For instance, it has been shown to trigger RIPK1/RIPK3-dependent programmed cell death upon TNFR1 ligation . This mechanism involves the activation of protein kinases that lead to cell death, making it a potential candidate for anti-cancer therapies.

Comparison with Similar Compounds

Ostruthin (6-Geranyl-7-hydroxycoumarin)

- Source : Also isolated from Paramignya trimera, ostruthin shares the 7-hydroxycoumarin core but has a geranyl group at the 6th position .

- Mechanism : Like 8-GU, ostruthin inhibits TNF-induced IKK phosphorylation and sensitizes cells to RIPK1-dependent apoptosis. However, studies highlight differences in potency and specificity:

Umbelliferone (7-Hydroxycoumarin)

- Structure : The parent compound lacks prenylation.

- Activity: Umbelliferone exhibits weaker anti-inflammatory and anti-cancer effects compared to its geranylated derivatives.

8-Geranylesculetin

- Structure : A dihydroxycoumarin (esculetin) derivative with an 8th-position geranyl group.

- Mechanism : Synthesized by the enzyme coumarin 8-geranyltransferase, it shares biosynthetic pathways with 8-GU but differs in hydroxylation patterns. The additional hydroxyl group may influence redox activity or target binding, though its biological effects remain less studied .

8-Prenylnaringenin

- Activity : While prenylation enhances its estrogenic and anti-cancer properties, its mechanism diverges from 8-GU, involving estrogen receptor modulation rather than TNF pathway regulation .

Comparative Data Table

Research Findings and Implications

- Structural Specificity : The position of geranylation (6th vs. 8th) in coumarins critically influences target engagement. 8-GU’s 8th-position geranyl group optimizes IKKβ binding, enabling selective TNF pathway modulation .

- Biosynthetic Insights : The enzyme coumarin 8-geranyltransferase highlights the evolutionary significance of prenylation in enhancing plant secondary metabolites’ bioactivity .

Biological Activity

8-Geranylumbelliferone (8-GU) is a geranylated coumarin compound primarily isolated from the plant Paramignya trimera. This compound has garnered attention for its potential therapeutic applications, particularly in cancer treatment, due to its unique mechanisms of action in inducing programmed cell death.

Recent studies have elucidated the biological activity of 8-GU, particularly its role in apoptosis and necroptosis. The compound triggers RIPK1/RIPK3-dependent programmed cell death upon TNF receptor 1 (TNFR1) ligation. This process involves the following key mechanisms:

- Inhibition of IKK Phosphorylation : 8-GU significantly inhibits TNF-induced phosphorylation of IκB kinase (IKK), which is crucial for NF-κB activation and subsequent cell survival. By doing so, it sensitizes cells to TNF-induced death pathways, specifically enhancing necroptosis in certain cancer cell lines .

- Dual Modes of Cell Death : The compound facilitates both apoptosis and necroptosis through the regulation of RIPK1, suggesting that it can bypass traditional apoptotic resistance mechanisms often present in cancer cells .

In Vitro Studies

In vitro experiments have demonstrated that 8-GU enhances TNF-driven necroptosis by promoting the formation of necrosomes in FADD-deficient cancer cells. This indicates a unique pathway through which 8-GU can exert its cytotoxic effects selectively in cancer cells resistant to conventional therapies .

Case Studies

Several case studies highlight the efficacy of 8-GU as a potential anti-cancer agent:

- Cancer Cell Lines : Research conducted on various cancer cell lines showed that treatment with 8-GU led to a marked increase in cell death rates compared to untreated controls. The compound's ability to sensitize cells to TNF-induced death was particularly noted in studies involving breast and colon cancer cell lines .

- Mechanistic Insights : Additional mechanistic studies revealed that 8-GU does not affect cell death induced by Fas ligand or DNA-damaging agents, underscoring its specificity for TNF signaling pathways .

Comparative Analysis of Biological Activity

The following table summarizes the biological activities and mechanisms associated with 8-Geranylumbelliferone compared to other related compounds:

Future Directions and Conclusion

The promising biological activity of 8-Geranylumbelliferone suggests its potential as a therapeutic agent in oncology. Future research should focus on:

- Clinical Trials : Conducting clinical trials to assess the safety and efficacy of 8-GU in human subjects.

- Mechanistic Studies : Further exploring the molecular mechanisms underlying its action, particularly its interactions with other signaling pathways involved in cancer progression.

- Combination Therapies : Investigating the potential for combination therapies with existing treatments to enhance therapeutic outcomes for patients with resistant cancers.

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing 8-geranylumbelliferone in vitro?

- Methodology : The enzyme coumarin 8-geranyltransferase (EC 2.5.1.138) catalyzes the transfer of a geranyl group from geranyl diphosphate to umbelliferone, forming 8-geranylumbelliferone . Standard protocols involve recombinant expression of the enzyme in E. coli or plant cell cultures, followed by purification via affinity chromatography. Reaction optimization includes pH (6.5–7.5), temperature (25–30°C), and cofactor supplementation (Mg²⁺). Yield quantification requires HPLC with UV detection (λ = 320 nm) and comparison to synthetic standards .

Q. How can researchers validate the purity and structural identity of isolated 8-geranylumbelliferone?

- Methodology : Combine spectroscopic techniques:

- NMR : Compare ¹H and ¹³C NMR peaks to published data (e.g., δ 6.2 ppm for coumarin protons; δ 1.6 ppm for geranyl methyl groups) .

- HPLC-MS : Use reverse-phase C18 columns (mobile phase: acetonitrile/water + 0.1% formic acid) and ESI-MS for molecular ion confirmation (m/z 341.1 [M+H]⁺) .

- Melting point : Compare observed values (e.g., 145–148°C) to literature .

Q. What natural sources of 8-geranylumbelliferone are documented, and how are extraction protocols optimized?

- Methodology : The compound is isolated from Paramignya trimera roots using methanol extraction (70% v/v, 48 hrs), followed by fractionation with ethyl acetate and silica gel chromatography . Solvent selection impacts yield: polar solvents (e.g., methanol) maximize coumarin solubility, while non-polar solvents (e.g., hexane) reduce co-extracted lipids. Quantify extraction efficiency via gravimetric analysis and HPLC .

Advanced Research Questions

Q. How can contradictory data on 8-geranylumbelliferone’s anticancer efficacy (in vitro vs. in vivo) be resolved?

- Methodology :

- In vitro : Use 3D cell models (e.g., MCF-7 spheroids) to mimic tumor microenvironments . Monitor apoptosis via caspase-3/7 activation and RIPK1/RIPK3 pathway markers (Western blot) .

- In vivo : Administer doses (e.g., 50 mg/kg/day in murine models) and assess bioavailability via plasma LC-MS. Compare tumor regression rates and immune infiltration (histopathology) .

- Data reconciliation : Use meta-analysis tools (e.g., RevMan) to statistically integrate results, adjusting for variables like cell line heterogeneity or metabolic clearance differences .

Q. What experimental designs are critical for elucidating 8-geranylumbelliferone’s molecular targets in signaling pathways?

- Methodology :

- Pull-down assays : Immobilize 8-geranylumbelliferone on sepharose beads to capture binding proteins from cell lysates. Identify targets via SDS-PAGE and MALDI-TOF .

- CRISPR/Cas9 knockout screens : Validate target involvement by knocking out candidate genes (e.g., TNFR1) and assessing resistance to apoptosis .

- Molecular docking : Use AutoDock Vina to predict interactions with RIPK1 or NF-κB domains, followed by mutagenesis studies to confirm binding sites .

Q. How can researchers optimize 8-geranylumbelliferone’s stability and bioavailability for preclinical studies?

- Methodology :

- Formulation : Encapsulate in liposomes (e.g., DPPC/cholesterol) to enhance solubility. Characterize particle size (DLS) and encapsulation efficiency (ultrafiltration-HPLC) .

- Pharmacokinetics : Conduct IV/oral dosing in rodents, with serial blood sampling. Calculate AUC, Cₘₐₓ, and half-life using non-compartmental analysis (WinNonlin) .

- Metabolite profiling : Use hepatocyte microsomes to identify phase I/II metabolites (LC-QTOF-MS) and assess bioactivation risks .

Methodological Considerations

- Reproducibility : Document all protocols in line with Beilstein Journal standards, including raw data (e.g., NMR spectra, chromatograms) in supplementary files .

- Data Contradictions : Apply Bland-Altman plots or Cohen’s κ to quantify inter-study variability .

- Ethical Compliance : Obtain institutional approval for in vivo studies and cite original isolation/extraction methods to avoid duplication .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.